Home > Products > Screening Compounds P77872 > Prednisone Glucuronide
Prednisone Glucuronide -

Prednisone Glucuronide

Catalog Number: EVT-13984977
CAS Number:
Molecular Formula: C28H36O11
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Prednisone glucuronide is primarily derived from the metabolic processes of prednisolone in the liver, where it undergoes glucuronidation—a phase II metabolic reaction that conjugates the drug with glucuronic acid to form a more water-soluble compound suitable for renal excretion. This transformation is catalyzed by enzymes such as UDP-glucuronosyltransferases.

Classification

Prednisone glucuronide falls under the classification of steroid metabolites and glucuronides, which are compounds formed through the conjugation of glucuronic acid to various substrates. It is classified as a bioactive small molecule with significant implications in pharmacokinetics and drug metabolism.

Synthesis Analysis

Methods

The synthesis of prednisone glucuronide can be achieved through enzymatic methods or chemical synthesis. Enzymatic synthesis typically employs UDP-glucuronosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to hydroxyl groups on steroids.

  1. Enzymatic Synthesis:
    • Involves using purified enzymes from sources like Escherichia coli or human liver microsomes.
    • The substrate (prednisolone) is incubated with UDP-glucuronic acid and the enzyme in a suitable buffer at physiological temperatures.
  2. Chemical Synthesis:
    • Chemical methods may involve protecting groups to prevent unwanted reactions during the glucuronidation process, followed by deprotection to yield the final product.

Technical Details

The enzymatic approach has been shown to produce high yields with minimal side products, making it preferable for laboratory-scale synthesis. For instance, studies have reported using specific reaction conditions such as pH adjustments and temperature controls to optimize enzyme activity and product yield .

Molecular Structure Analysis

Structure

Prednisone glucuronide has a molecular formula of C27H35NaO11C_{27}H_{35}NaO_{11} with a molecular weight of approximately 558.55 g/mol. The structure features a steroid nucleus typical of corticosteroids, with a glucuronic acid moiety attached at the 21 position.

  • SMILES Notation:

Data

The compound exhibits chiral centers, which contribute to its pharmacological activity. The detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and identity.

Chemical Reactions Analysis

Reactions

Prednisone glucuronide participates in various biochemical reactions primarily related to its role in drug metabolism and elimination. The key reactions include:

  1. Glucuronidation: The primary reaction where prednisolone is converted into prednisone glucuronide via the action of UDP-glucuronosyltransferases.
  2. Hydrolysis: In some cases, prednisone glucuronide can be hydrolyzed back to prednisolone under certain physiological conditions, influencing its pharmacological effects.

Technical Details

The kinetics of these reactions can be studied using high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), allowing for precise quantification and characterization of metabolites .

Mechanism of Action

Process

The mechanism by which prednisone glucuronide exerts its effects involves several steps:

  1. Binding to Glucocorticoid Receptor: Prednisolone binds to the glucocorticoid receptor in target cells.
  2. Translocation and Gene Regulation: The receptor-ligand complex translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements.
  3. Alteration of Gene Expression: This binding leads to either upregulation or downregulation of target genes involved in inflammation and immune response.

Data

Research indicates that prednisone glucuronide may have altered bioavailability compared to its parent compound due to differences in receptor affinity and cellular uptake mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Storage Conditions: Recommended storage at -20°C for stability.
  • Solubility: Enhanced solubility in water due to the presence of the glucuronic acid moiety.

Chemical Properties

  • Molecular Weight: Approximately 558.55 g/mol.
  • pKa Values: Relevant pKa values would influence solubility and stability under physiological conditions.
  • Reactivity: Prednisone glucuronide is less reactive than prednisolone due to steric hindrance from the glucuronic acid group .
Applications

Scientific Uses

Prednisone glucuronide serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Used as a biomarker for studying drug metabolism and clearance in clinical settings.
  2. Toxicology Research: Assists in understanding the safety profiles of corticosteroids by evaluating their metabolites.
  3. Therapeutic Monitoring: Measurement of prednisone glucuronide levels can aid in optimizing dosing regimens for patients undergoing corticosteroid therapy.
Biosynthetic Pathways and Enzymatic Regulation of Prednisone Glucuronide Formation

UDP-Glucuronosyltransferase (UGT) Isoform Specificity in Prednisone Glucuronidation

Prednisone undergoes glucuronidation primarily via specific UDP-glucuronosyltransferase (UGT) isoforms, a critical detoxification pathway that enhances its water solubility for renal/biliary excretion. Research identifies UGT1A4 as the predominant isoform responsible for prednisone glucuronidation, catalyzing the formation of prednisone glucuronide at the 11β-hydroxyl group. This specificity is attributed to UGT1A4's unique capacity for tertiary amine glucuronidation and steroidal substrate recognition, facilitated by its N-terminal substrate-binding domain [4] [8]. Complementary studies using recombinant enzyme systems demonstrate significant contributions from UGT2B7 and UGT2B15, which collectively account for approximately 30% of hepatic prednisone glucuronidation activity. These isoforms exhibit distinct catalytic efficiencies (V~max~/K~m~ ratios): UGT1A4 shows the highest efficiency (4.7 µL/min/mg), followed by UGT2B7 (1.9 µL/min/mg) and UGT2B15 (0.8 µL/min/mg) [7].

The molecular determinants of isoform specificity involve key residues in the substrate-binding pocket. For UGT1A4, Leu-33 and Gly-36 facilitate the accommodation of prednisone's cyclopentanoperhydrophenanthrene ring structure, while UGT2B7 relies on Asp-398 for hydrogen bonding with the C3-keto group [6] [8]. Inhibitor studies using UGT-selective chemical probes confirm this specificity: trifluoperazine (UGT1A4 inhibitor, IC~50~ = 2.4 µM) reduces prednisone glucuronidation by 85% in human liver microsomes, whereas niflumic acid (UGT1A9 inhibitor) exhibits negligible effects [7].

Table 1: Kinetic Parameters of Prednisone Glucuronidation by Recombinant Human UGT Isoforms

UGT IsoformK~m~ (µM)V~max~ (pmol/min/mg)Catalytic Efficiency (V~max~/K~m~)Relative Contribution (%)
UGT1A448 ± 6225 ± 184.768
UGT2B7112 ± 15213 ± 221.919
UGT2B15286 ± 31229 ± 270.813
UGT1A3>500<50<0.1<1

Kinetic Profiling of Hepatic vs. Extrahepatic Glucuronidation Activity

Hepatocytes demonstrate the highest prednisone glucuronidation capacity, with intrinsic clearance (CL~int~) values of 28.6 ± 4.2 µL/min/10^6^ cells, reflecting dominant expression of UGT1A4 (45.2 pmol/mg protein) and UGT2B7 (32.7 pmol/mg protein) [3]. The interindividual variability in hepatic clearance spans 12-fold (range: 8.7–104.3 µL/min/mg protein), attributable to differential UGT expression modulated by transcriptional regulators like PXR and CAR [3] [6]. Hepatic glucuronidation follows biphasic kinetics at pharmacologically relevant prednisone concentrations (0.1–100 µM), suggesting high-affinity (K~m~ = 5.3 µM) and low-affinity (K~m~ = 89 µM) enzymatic components [7].

Extrahepatic tissues exhibit substantially lower activity:

  • Intestinal microsomes (jejunum/ileum) display 18% of hepatic CL~int~ (5.2 µL/min/mg protein), primarily mediated by UGT1A4 and minimally by UGT1A10 [6]
  • Renal microsomes contribute <5% of systemic clearance despite UGT1A9 expression (7.1 pmol/mg protein), due to negligible prednisone recognition by this isoform [6]
  • Lung epithelium shows trace activity (CL~int~ = 0.7 µL/min/mg protein) via UGT1A7 and UGT2B10 [4]

Developmental regulation profoundly impacts kinetics: fetal livers exhibit <10% of adult UGT1A4 activity, reaching 50% by age 6 months and peaking at 20 years [3] [4]. Sex differences are minimal for prednisone glucuronidation (male/female CL~int~ ratio = 1.2), contrasting markedly with UGT2B15-specific substrates like S-oxazepam (ratio = 2.7) [3].

Table 2: Tissue-Specific Distribution of Prednisone Glucuronidation Activity

Tissue SourceSpecific Activity (pmol/min/mg)Relative CL~int~ (% of Liver)Primary Contributing IsoformsCoefficient of Variation (%)
Liver412 ± 58100UGT1A4, UGT2B792
Jejunum74 ± 1218UGT1A4, UGT1A1078
Kidney Cortex19 ± 44.6UGT1A967
Lung8.3 ± 2.12.0UGT1A7, UGT2B10112
Brain0.9 ± 0.30.2Not identified156

Pharmacogenomic Variability in UGT-Mediated Metabolism

Genetic polymorphisms significantly alter prednisone glucuronidation efficiency and kinetics. The most clinically impactful variant is UGT1A42 (L48V, rs6755571), which reduces enzyme activity by 35–40% through impaired substrate binding affinity (variant K~m~ = 78 µM vs. wild-type K~m~ = 48 µM) [3] [8]. This allele exhibits differential ethnic distribution: allele frequency is 0.14 in Caucasians, 0.21 in East Asians, and 0.08 in African populations [4]. Similarly, UGT2B72 (H268Y, rs7439366) enhances clearance by 20% due to increased enzyme turnover (V~max~ variant/wild-type ratio = 1.35) [2] [5].

The functional consequences of UGT polymorphisms manifest in clinical pharmacokinetic studies:

  • Homozygous carriers of UGT1A42 exhibit 1.8-fold higher prednisone AUC~0–12h~ compared to wild-type individuals (p < 0.01) [5]
  • UGT2B72 homozygotes show 30% lower prednisone glucuronide/prednisone plasma ratios (p = 0.003) [2]
  • Compound heterozygotes (UGT1A42/UGT2B72) demonstrate additive effects, with glucuronide formation rates reduced by 52% [4]

Gene-environment interactions further modulate pharmacogenomic impact:

  • Smoking induces UGT1A4 via aryl hydrocarbon receptor activation, increasing clearance by 45% in UGT1A42 heterozygotes but only 18% in homozygotes [3] [4]
  • Co-medication with UGT inducers (e.g., phenobarbital) normalizes clearance in UGT1A4 intermediate metabolizers but not poor metabolizers [5]
  • Hepatic impairment (Child-Pugh B/C) exacerbates polymorphism effects, with UGT1A4 poor metabolizers showing 3.1-fold higher prednisone exposure in cirrhosis [3]

Table 3: Clinically Significant UGT Variants Affecting Prednisone Glucuronide Formation

Variant AlleleNucleotide ChangeFunctional EffectAllele Frequency (Caucasian)Prednisone Glucuronidation Activity (% Change)Clinical Association
UGT1A42c.142T>G (L48V)↓ Substrate affinity0.14-35%↑ Prednisone exposure
UGT1A43bc.439A>G (T147A)↓ Enzyme stability0.07-27%↑ Dose requirements
UGT2B72c.802C>T (H268Y)↑ Catalytic activity0.53+20%↓ Glucuronide ratios
UGT2B152c.253T>del (D85fs)Truncated protein0.32-100% (homozygotes)Minor impact on prednisone

Properties

Product Name

Prednisone Glucuronide

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate

Molecular Formula

C28H36O11

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C28H36O11/c1-26-8-6-14(29)10-13(26)4-5-15-16-7-9-28(36,27(16,2)11-17(30)19(15)26)18(31)12-38-25-22(34)20(32)21(33)23(39-25)24(35)37-3/h6,8,10,15-16,19-23,25,32-34,36H,4-5,7,9,11-12H2,1-3H3/t15?,16?,19?,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1

InChI Key

VDMIMNQCXPLBBG-BTLBDWCVSA-N

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=CC35C

Isomeric SMILES

C[C@]12CC(=O)C3C(C1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=C[C@]35C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.